molecular formula C12H12O3 B13636985 (2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid

(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid

Cat. No.: B13636985
M. Wt: 204.22 g/mol
InChI Key: LEVLLAUMDRPDCY-HWKANZROSA-N
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Description

3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid is a compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid involves its interaction with specific molecular targets. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid

InChI

InChI=1S/C12H12O3/c1-8-6-10-7-9(3-5-12(13)14)2-4-11(10)15-8/h2-5,7-8H,6H2,1H3,(H,13,14)/b5-3+

InChI Key

LEVLLAUMDRPDCY-HWKANZROSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C=C/C(=O)O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C=CC(=O)O

Origin of Product

United States

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